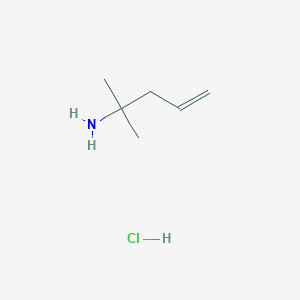

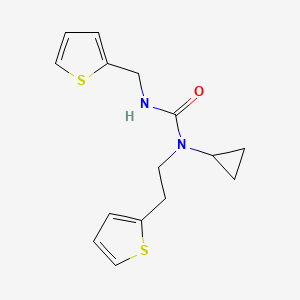

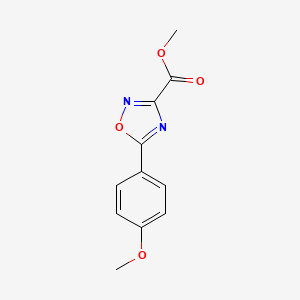

1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research into urea derivatives, including those with cyclopropyl and thiophenyl groups, focuses on understanding their synthesis, molecular structure, and properties. These compounds are of interest due to their potential in various chemical and pharmacological applications, even though specific details on the named compound may be limited.

Synthesis Analysis

The synthesis of urea derivatives often involves multi-step chemical reactions, including nucleophilic substitution and rearrangement processes. For example, the synthesis of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas shows how altering spacer lengths and groups attached to the nitrogen can influence the compound's potency and interaction capabilities (J. Vidaluc et al., 1995). Additionally, the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in the synthesis of ureas highlights the efficiency and environmental friendliness of the synthesis process (Kishore Thalluri et al., 2014).

Molecular Structure Analysis

Determining the molecular structure, including stereochemistry and conformation, is crucial for understanding the chemical behavior of urea derivatives. Techniques such as X-ray diffraction and DFT studies provide insights into the compounds' structures. For instance, the structural analysis of 1-cyclopentyl-3-(3-hydroxyphenyl)urea reveals the alignment of molecular orbitals and their physicochemical properties (Wen-Fang Deng et al., 2022).

Chemical Reactions and Properties

Urea derivatives participate in various chemical reactions, including cyclopropanation and rearrangement, influenced by their structural features. The organocatalytic asymmetric cyclopropanation of β,γ-unsaturated α-ketoesters with stabilized sulfur ylides, catalyzed by C2-symmetric ureas, showcases the influence of urea structures on reaction outcomes (Ying Cheng et al., 2011).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystal structure, are essential for their application in various fields. Investigations into these properties can be conducted through spectroscopic methods and computational modeling.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for understanding the utility of urea derivatives in chemical synthesis and potential pharmacological applications. Studies on the synthesis and properties of compounds like 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors highlight the relationship between structure and function (Tristan E. Rose et al., 2010).

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research on similar urea derivatives highlights their role in organic synthesis, particularly in the development of acetylcholinesterase inhibitors and as intermediates in the synthesis of complex organic molecules. Urea derivatives have been explored for their potential to optimize spacer length linking pharmacophoric moieties, suggesting their utility in designing flexible molecules with high inhibitory activities (Vidaluc et al., 1995). Additionally, reactions of thio-substituted cyclopropenium ions indicate the formation of urea derivatives under specific conditions, further underscoring their significance in chemical synthesis (Inoue et al., 1978).

Pharmacological Applications

Although direct applications in pharmacology for the specific compound were not identified, related research on urea derivatives and cyclopropane-containing compounds shows their relevance in medicinal chemistry. Compounds containing urea and cyclopropane rings have been studied for their antifungal activity, indicating potential applications in developing new antifungal agents (Mishra et al., 2000). Furthermore, urea derivatives have been investigated for corrosion inhibition, suggesting their utility in protecting materials against chemical damage (Mistry et al., 2011).

Material Science and Catalysis

Urea and thiophene derivatives have also found applications in material science, particularly in the self-assembly of molecular devices. Complexation studies with cyclopropyl and urea linkages highlight their role in forming structures with specific optical properties, potentially useful in the development of molecular devices and sensors (Lock et al., 2004).

properties

IUPAC Name |

1-cyclopropyl-1-(2-thiophen-2-ylethyl)-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS2/c18-15(16-11-14-4-2-10-20-14)17(12-5-6-12)8-7-13-3-1-9-19-13/h1-4,9-10,12H,5-8,11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSJFSSAUDKLDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride](/img/structure/B2489748.png)

![3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2489754.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2489756.png)

![1,3-Benzothiazol-6-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2489757.png)